molecular formula C7H6BrNO3 B13500401 2-[(6-Bromopyridin-3-yl)oxy]acetic acid

2-[(6-Bromopyridin-3-yl)oxy]acetic acid

Cat. No.: B13500401
M. Wt: 232.03 g/mol
InChI Key: RMPOFSPVGCPJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Bromopyridin-3-yl)oxy]acetic acid is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromopyridin-3-yl)oxy]acetic acid typically involves the reaction of 6-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromopyridine acts as the nucleophile attacking the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Biological Activity

2-[(6-Bromopyridin-3-yl)oxy]acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring connected to an acetic acid moiety through an ether linkage. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The hydroxyl and carboxylic acid functional groups can form hydrogen bonds, influencing various biochemical pathways. This compound may modulate enzyme activity or receptor signaling, leading to therapeutic effects in disease models.

Biological Activity Overview

Recent studies have investigated the biological activity of this compound across several domains:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in cellular models.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition (p < 0.05) compared to control, indicating potential as an antimicrobial agent.
  • Anticancer Study :
    • Objective : To assess cytotoxicity against human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used for evaluating cell viability.
    • Results : IC50 values indicated a dose-dependent reduction in cell viability, suggesting effective anticancer activity.
  • Anti-inflammatory Study :
    • Objective : To investigate the effect on TNF-alpha production in macrophages.
    • Method : ELISA was utilized for cytokine quantification.
    • Results : Reduced TNF-alpha levels were observed, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeModel/PathogenMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition (p < 0.05)
AnticancerMCF-7 breast cancer cellsMTT assayDose-dependent cytotoxicity
Anti-inflammatoryMacrophagesELISADecreased TNF-alpha production

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

RMPOFSPVGCPJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.